molecular formula C14H12N2OS B161913 Benzothiazol-2-yl-(2-methoxy-phenyl)-amine CAS No. 1843-22-7

Benzothiazol-2-yl-(2-methoxy-phenyl)-amine

Cat. No. B161913
CAS RN: 1843-22-7
M. Wt: 256.32 g/mol
InChI Key: OAXDBPDAUUFQFJ-UHFFFAOYSA-N
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Description

“Benzothiazol-2-yl-(2-methoxy-phenyl)-amine” is a chemical compound with the molecular formula C14H11NOS . It is also known by other names such as “2-(2-Methoxyphenyl)benzothiazole”, “2-(2-Methoxyphenyl)-1,3-benzothiazol”, and "Benzothiazole, 2-(2-methoxyphenyl)-" .


Molecular Structure Analysis

The molecular structure of “Benzothiazol-2-yl-(2-methoxy-phenyl)-amine” consists of a benzothiazole ring attached to a methoxyphenyl group . The average mass of the molecule is 241.308 Da and the monoisotopic mass is 241.056137 Da .


Physical And Chemical Properties Analysis

“Benzothiazol-2-yl-(2-methoxy-phenyl)-amine” has a molecular weight of 241.308 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

Research demonstrates that N-(substituted benzothiazol-2-yl)amide derivatives exhibit significant anticonvulsant and neuroprotective effects. A study highlighted that a specific compound within this class, identified as N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed promising results in lowering malondialdehyde (MDA) and lactate dehydrogenase (LDH) levels, indicating potential as a lead compound for developing safer anticonvulsants with neuroprotective effects (M. Hassan, S. Khan, M. Amir, 2012).

Urease Enzyme Inhibition and Nitric Oxide Scavenging

Another study focused on the synthesis of 2-amino-6-arylbenzothiazoles through Suzuki cross coupling reactions, discovering compounds with potent urease enzyme inhibition and nitric oxide (NO) scavenging activities. Particularly, 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine stood out for its high NO scavenging ability, suggesting potential pharmaceutical and biological importance (Y. Gull et al., 2013).

Antitumor Properties

Novel 2-(4-aminophenyl)benzothiazoles have been identified for their selective and potent antitumor properties. Research has shown that amino acid prodrugs of these compounds, particularly 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, exhibit significant growth inhibitory potency against breast and ovarian xenograft tumors, highlighting their potential in cancer treatment (T. Bradshaw et al., 2002).

Corrosion Inhibition

Benzothiazole derivatives have also found application in corrosion inhibition, with compounds such as (4-benzothiazole-2-yl-phenyl)-dimethyl-amine showing significant inhibition efficiency for mild steel in acidic conditions. These findings underscore the potential of benzothiazole derivatives in protecting metals from corrosion, supporting their application in industrial maintenance (Zohreh Salarvand et al., 2017).

Antimicrobial Activity

Synthesis of 2-phenylamino-thiazole derivatives has revealed compounds with notable antimicrobial activity against various bacterial and fungal strains. This suggests their potential as new antimicrobial agents, contributing to the development of novel treatments for infectious diseases (D. Bikobo et al., 2017).

properties

IUPAC Name

N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXDBPDAUUFQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284029
Record name Benzothiazol-2-yl-(2-methoxy-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazol-2-yl-(2-methoxy-phenyl)-amine

CAS RN

1843-22-7
Record name NSC34958
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazol-2-yl-(2-methoxy-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
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